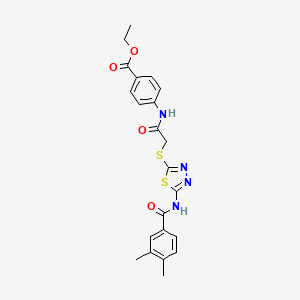
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound known for its significant applications in various scientific fields. This compound contains multiple functional groups, including ethyl esters, thiadiazoles, and amides, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves a multi-step process:
Formation of 3,4-dimethylbenzamido derivative: : Starting with the acylation of 3,4-dimethylaniline to form 3,4-dimethylbenzamide.
Synthesis of 1,3,4-thiadiazole ring: : This can be achieved by reacting the 3,4-dimethylbenzamide with thiosemicarbazide under acidic conditions, followed by cyclization.
Thioether linkage formation: : The thiadiazole compound is then reacted with an appropriate halogenated acetamide to introduce the thioether linkage.
Esterification: : Finally, the product is esterified with ethyl 4-aminobenzoate to form this compound.
Industrial Production Methods
Industrial production may streamline these steps by optimizing reaction conditions such as temperature, solvents, and catalysts to ensure maximum yield and purity. Techniques like continuous flow synthesis or microwave-assisted synthesis could also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: : Reductive conditions may affect the amide groups, potentially reducing them to amines.
Substitution: : Nucleophilic substitution reactions can occur at the thioether linkage and ester moieties.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Various nucleophiles (e.g., thiols, amines) under basic or acidic conditions.
Major Products
The products depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has applications across multiple scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of other complex molecules due to its versatile functional groups.
Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: : Investigated for pharmacological properties, such as antibacterial or anticancer activities.
Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
This compound’s mechanism of action depends on its application:
Molecular Targets: : In biological systems, it might target specific enzymes or receptors due to its structural mimicking of natural substrates.
Pathways Involved: : Could interfere with metabolic pathways, cellular signaling, or gene expression.
Comparaison Avec Des Composés Similaires
Comparing Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate to similar compounds:
Thiadiazoles: : Similar compounds with thiadiazole rings also exhibit diverse bioactivities but may differ in substituent groups, affecting their solubility and bioavailability.
Amide derivatives: : Compounds like N-benzyl-4-(2-(thioacetamido)benzamide) show similar synthetic pathways but distinct functionalities.
Similar Compounds
5-(3,4-dimethylbenzamido)-1,3,4-thiadiazole
Ethyl 2-(benzyloxy)acetate
N-benzyl-4-(2-(thioacetamido)benzamide)
This compound stands out for its unique combination of functional groups, making it a valuable compound for diverse scientific and industrial applications
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-7-9-17(10-8-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIEWXNZJMRME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)
![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)


![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)
![5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2369205.png)

![N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2369209.png)
![5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2369211.png)



